molecular formula C7H12O3 B563545 Methyl 5-Oxohexanoate-1,4,5-13C3 CAS No. 1185166-61-3

Methyl 5-Oxohexanoate-1,4,5-13C3

Cat. No. B563545
CAS RN: 1185166-61-3
M. Wt: 147.147
InChI Key: AVVPOKSKJSJVIX-NWRBOQJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-Oxohexanoate-1,4,5-13C3” is a stable isotope-labelled compound with the molecular formula C4(13C)3H12O3 and a molecular weight of 147.15 . It is used for research purposes and is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Molecular Structure Analysis

The molecular structure of “Methyl 5-Oxohexanoate-1,4,5-13C3” is represented by the formula C4(13C)3H12O3 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Methyl 5-Oxohexanoate-1,4,5-13C3” is a solid substance . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It should be stored at -20° C .

Mechanism of Action

The mechanism of action of “Methyl 5-Oxohexanoate-1,4,5-13C3” is not explicitly mentioned in the search results. It is used for research purposes , suggesting that its mechanism of action may depend on the specific context of the research.

Safety and Hazards

“Methyl 5-Oxohexanoate-1,4,5-13C3” should be handled with care. Contact with skin and eyes should be avoided . Dust formation, breathing mist, gas, or vapours should also be avoided . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

The future directions of “Methyl 5-Oxohexanoate-1,4,5-13C3” are not explicitly mentioned in the search results. As it is used for research purposes , its future directions may depend on the outcomes of ongoing research and the specific areas of interest in the scientific community.

properties

IUPAC Name

methyl 5-oxo(1,5,6-13C3)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPOKSKJSJVIX-NWRBOQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)CCC[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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